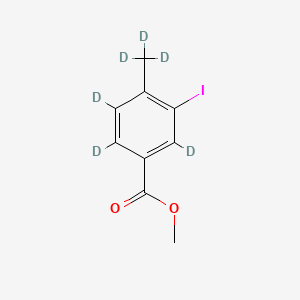
(4-(Hydroxymethyl)-3-methoxyphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Hydroxymethyl)-3-methoxyphenyl)boronic acid is an organic compound with the molecular formula C8H11BO4. This compound is part of the boronic acid family, which is known for its ability to form reversible covalent bonds with diols, making it useful in various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Hydroxymethyl)-3-methoxyphenyl)boronic acid typically involves the reaction of 3-methoxybenzyl alcohol with boronic acid reagents under specific conditions. One common method is the hydroboration of 3-methoxybenzyl alcohol using borane (BH3) in tetrahydrofuran (THF) as a solvent . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydroboration reactions followed by purification steps such as recrystallization or column chromatography. The choice of solvent and reaction conditions can vary depending on the desired purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(4-(Hydroxymethyl)-3-methoxyphenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The boronic acid group can be reduced to a boronate ester using reducing agents such as sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution at elevated temperatures.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: 4-(Carboxymethyl)-3-methoxyphenylboronic acid.
Reduction: 4-(Hydroxymethyl)-3-methoxyphenylboronate ester.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-(Hydroxymethyl)-3-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-(Hydroxymethyl)-3-methoxyphenyl)boronic acid involves its ability to form reversible covalent bonds with diols. This property is exploited in molecular recognition processes, where the compound binds to specific target molecules such as sugars or nucleic acids. The boronic acid group acts as a Lewis acid, facilitating the formation of boronate esters with diol-containing substrates .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenylboronic acid: Similar structure but lacks the hydroxymethyl group.
4-Hydroxyphenylboronic acid: Similar structure but lacks the methoxy group.
Uniqueness
(4-(Hydroxymethyl)-3-methoxyphenyl)boronic acid is unique due to the presence of both hydroxymethyl and methoxy groups, which enhance its reactivity and binding affinity in various chemical reactions and molecular recognition processes .
Propiedades
Fórmula molecular |
C8H11BO4 |
|---|---|
Peso molecular |
181.98 g/mol |
Nombre IUPAC |
[4-(hydroxymethyl)-3-methoxyphenyl]boronic acid |
InChI |
InChI=1S/C8H11BO4/c1-13-8-4-7(9(11)12)3-2-6(8)5-10/h2-4,10-12H,5H2,1H3 |
Clave InChI |
NCNKHXUSLJHAGR-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1)CO)OC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-Methyl-1,4,9-triazaspiro[5.5]undecane-3,5-dione](/img/structure/B14029459.png)
![Tert-butyl 3-(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B14029466.png)




![(S)-10-Amino-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1'-cyclopropane]-5,11(10H)-dione](/img/structure/B14029509.png)





